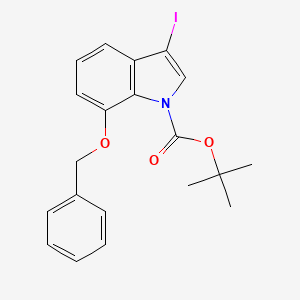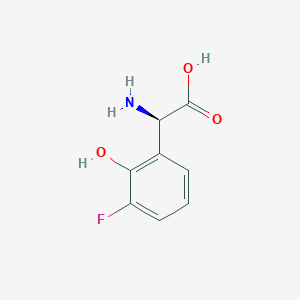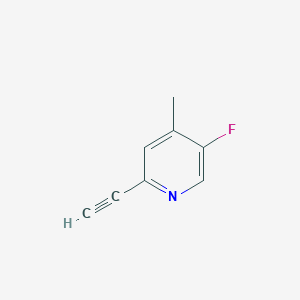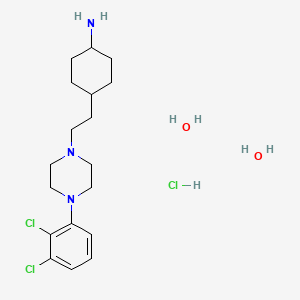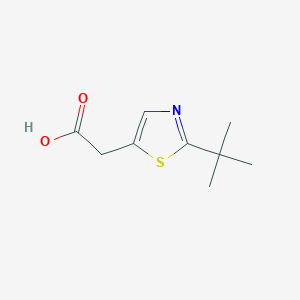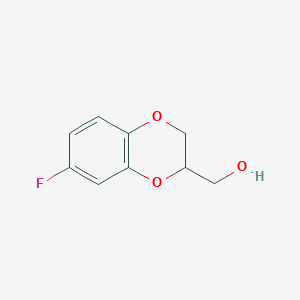
(6-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a chemical compound that belongs to the class of benzodioxins It is characterized by the presence of a fluorine atom at the 7th position and a methanol group attached to the 2nd position of the dihydrobenzo[b][1,4]dioxin ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol typically involves the following steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring system. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 7th position using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Methanol Group: The final step involves the introduction of the methanol group at the 2nd position. This can be achieved through a nucleophilic substitution reaction using methanol as the nucleophile.
Industrial Production Methods
Industrial production of (7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom or methanol group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of various substituted derivatives.
科学研究应用
(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: Interacting with enzymes or receptors to modulate their activity.
Inhibition or Activation of Pathways: Affecting various biochemical pathways to produce desired effects.
Induction of Cellular Responses: Triggering cellular responses such as apoptosis, cell cycle arrest, or immune modulation.
相似化合物的比较
Similar Compounds
(6-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol: Similar structure with a nitro group instead of a fluorine atom.
(7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol: Similar structure with a chlorine atom instead of a fluorine atom.
(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol: Similar structure with a bromine atom instead of a fluorine atom.
Uniqueness
(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is unique due to the presence of the fluorine atom, which can impart distinct chemical and biological properties. Fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C9H9FO3 |
|---|---|
分子量 |
184.16 g/mol |
IUPAC 名称 |
(6-fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol |
InChI |
InChI=1S/C9H9FO3/c10-6-1-2-8-9(3-6)13-7(4-11)5-12-8/h1-3,7,11H,4-5H2 |
InChI 键 |
BPCKRFYVGGIWHV-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC2=C(O1)C=CC(=C2)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


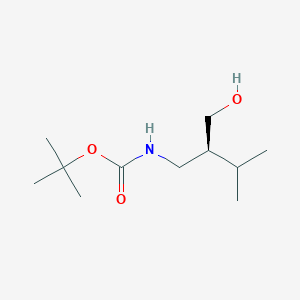
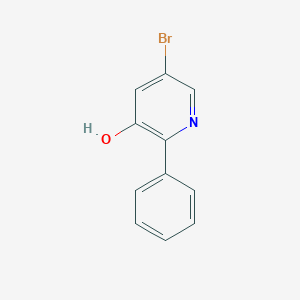

![N1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine](/img/structure/B12966134.png)
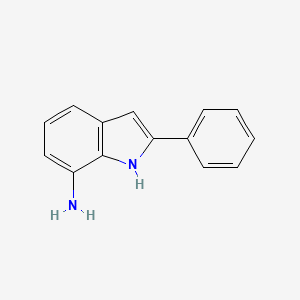
![2-Bromo-6,7-dichlorobenzo[d]thiazole](/img/structure/B12966139.png)
